molecular formula C13H21NO2 B1423041 [2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine CAS No. 1184458-35-2

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B1423041
CAS No.: 1184458-35-2
M. Wt: 223.31 g/mol
InChI Key: RAGCLSQXQBQFRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO2. It is a liquid at room temperature and has a molecular weight of 223.32 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a methoxypropylamine group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-(4-Methoxyphenyl)ethylamine might also interact with various cellular targets.

Mode of Action

It’s known that similar compounds, such as 4-methoxyphenethylamine, inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-(4-Methoxyphenyl)ethylamine might also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, regulate energy homeostasis and o-glcnacylation . This suggests that 2-(4-Methoxyphenyl)ethylamine might also affect similar pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, have been shown to improve the outcome after transient middle cerebral artery occlusion (mcao), suggesting that they have good bioavailability .

Result of Action

It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, exert neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (ogd) injury . This suggests that 2-(4-Methoxyphenyl)ethylamine might also have similar effects.

Action Environment

It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl isothiocyanate, display high antifungal activity against aspergillus niger , suggesting that environmental factors such as the presence of specific microorganisms might influence the action of 2-(4-Methoxyphenyl)ethylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new organic compounds and materials .

Biology: It can serve as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, 2-(4-Methoxyphenyl)ethylamine may be explored for its pharmacological properties. It could be used in the development of new drugs or therapeutic agents targeting specific molecular pathways .

Industry: Industrially, this compound is valuable in the production of specialty chemicals and intermediates. It can be used in the manufacture of dyes, polymers, and other advanced materials .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-(4-Methoxyphenyl)ethylamine lies in its dual functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its simpler analogs .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCLSQXQBQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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